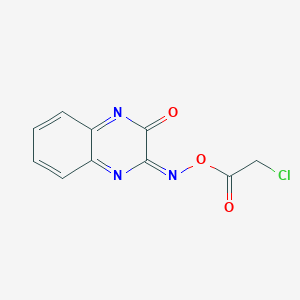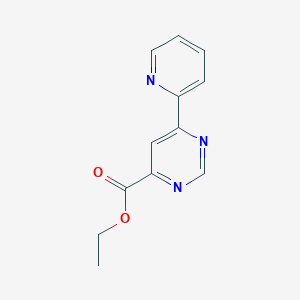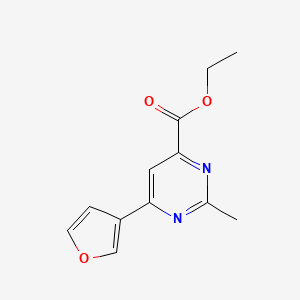![molecular formula C11H17ClN4 B1491588 2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine CAS No. 1250586-31-2](/img/structure/B1491588.png)
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine
Descripción general
Descripción
“2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine” is a heterocyclic organic compound used in various scientific experiments in the field of chemistry, biochemistry, and pharmacology. It is considered a promising agricultural compound due to its outstanding activity and its mode of action, which is different from other fungicides .
Synthesis Analysis
The synthesis of pyrimidinamine derivatives, including “2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine”, involves using pyrimidifen as a template according to the bioisosterism . The synthesis of these compounds has been a hot topic in the pesticide field for many years due to their excellent biological activity .Molecular Structure Analysis
The molecular formula of “2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine” is C11H17ClN4, and its molecular weight is 240.73 g/mol. The optimal structure of the pyridine group was 5-CF3; the optimal structure of the pyrimidine group was 2-CH3-5-Cl-6-CHF2 .Aplicaciones Científicas De Investigación
Anticancer Research
Pyrimidine derivatives are known to play a significant role in cancer treatment. They can act as antimetabolites by interfering with DNA and RNA synthesis, which is crucial for cancer cell proliferation . For instance, some pyrimidine-based drugs, such as imatinib , Dasatinib , and nilotinib , are well-established treatments for leukemia .
Antimicrobial and Antifungal Applications
The structural versatility of pyrimidine allows it to be effective against a variety of microbial and fungal pathogens. Pyrimidine derivatives have been reported to exhibit antimicrobial and antifungal activities, making them valuable in the development of new therapeutic agents .
Cardiovascular Therapeutics
In cardiovascular research, pyrimidine derivatives have been utilized as antihypertensive agents . They can modulate blood pressure and have potential applications in treating conditions like hypertension .
Anti-Inflammatory and Analgesic Effects
Due to their ability to modulate inflammatory pathways, pyrimidine compounds have been studied for their anti-inflammatory and analgesic properties. This makes them candidates for the development of new pain management and anti-inflammatory drugs .
Antifibrotic Activity
Recent studies have focused on the antifibrotic potential of pyrimidine derivatives. Compounds containing the pyrimidine moiety have shown promising results in inhibiting fibrosis, which is the excessive formation of connective tissue that can lead to organ dysfunction .
Antiviral Research
Pyrimidine derivatives have also been explored for their antiviral properties. They can inhibit the replication of various viruses, offering a pathway for the development of novel antiviral drugs .
Neuroprotection
In the field of neurology, pyrimidine compounds are being investigated for their neuroprotective effects. They may offer therapeutic benefits for neurodegenerative diseases by protecting neuronal cells from damage .
Diabetes Management
Pyrimidine derivatives have been identified as potential DPP-IV inhibitors , which are important in the management of type 2 diabetes. By inhibiting the enzyme DPP-IV, they help in regulating blood glucose levels .
Propiedades
IUPAC Name |
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-2-16-7-3-4-9(16)8-14-10-5-6-13-11(12)15-10/h5-6,9H,2-4,7-8H2,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKDHCANHPIPIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCCC1CNC2=NC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(1-ethylpyrrolidin-2-yl)methyl]pyrimidin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




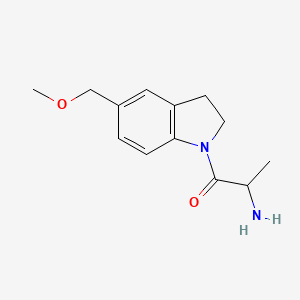
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1491510.png)
![6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1491512.png)

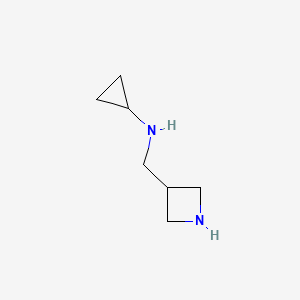
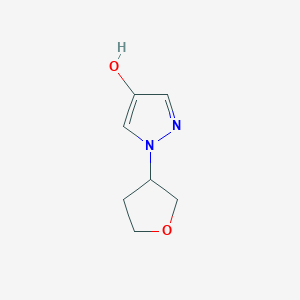
![5-(Prop-2-yn-1-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B1491518.png)
![7-(chloromethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491519.png)
![7-(chloromethyl)-1-methyl-6-phenyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1491520.png)
